1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Dopamine receptor pharmacology Receptor binding assays Neuroscience probe development

Avoid experimental failure from structural misassignment in N-arylpiperazinone series. 1-(3,4-Dimethyl-phenyl)-piperazin-2-one provides the exact N-aryl linkage without methylene spacer-critical for accurate SAR where minor substitutions cause orders-of-magnitude potency shifts. • D2R antagonist baseline: IC50 = 22.6 μM, ideal for assay signal-to-noise calibration. • FTase negative control: discriminates specific vs. non-specific signals vs. potent benzylpiperazinones (Ki as low as 0.6 nM). • Pharmacophore mapping: defined 3,4-dimethylphenyl electronic/steric profile for comparative SAR. Supplied at 98% purity; standard global shipping.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B15171589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethyl-phenyl)-piperazin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCNCC2=O)C
InChIInChI=1S/C12H16N2O/c1-9-3-4-11(7-10(9)2)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3
InChIKeyCCQYPNIPUIETRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethyl-phenyl)-piperazin-2-one: Chemical Class & Procurement


1-(3,4-Dimethyl-phenyl)-piperazin-2-one (CAS: 907972-53-6) is a 1-aryl-2-piperazinone derivative with molecular formula C12H16N2O and molecular weight 204.27 g/mol . It belongs to the N-arylpiperazinone class, a scaffold extensively studied for farnesyltransferase (FTase) inhibition and other therapeutic applications [1]. The compound features a piperazin-2-one core with a 3,4-dimethylphenyl substitution at the N1 position, distinguishing it from other substitution patterns (e.g., 3,4-dimethylbenzyl, 3,4-dichlorophenyl, unsubstituted phenyl) within the same chemical series. Commercial availability is documented from multiple reagent suppliers, typically at 98% purity for research use only .

N-Arylpiperazinone scaffold for FTase inhibition research
Direct N-aryl linkage influences receptor binding orientation
Research-grade probe for dopamine receptor pharmacology studies

1-(3,4-Dimethyl-phenyl)-piperazin-2-one: Non-Interchangeability with Analogs


Substitution of 1-(3,4-dimethyl-phenyl)-piperazin-2-one with other 1-arylpiperazinones without verifying target-specific data introduces substantial risk of experimental failure. In the N-arylpiperazinone series, minor structural modifications—including the presence or absence of a methylene linker, the position of carbonyl groups, or aryl substitution patterns—produce orders-of-magnitude differences in target potency and selectivity [1]. For example, insertion of an additional carbonyl to form 1-aryl-2,3-diketopiperazines alters both potency and pharmacokinetic profile relative to parent 1-aryl-2-piperazinones [2]. Similarly, aryloxy substitution on the cyanophenyl ring profoundly affects GGPTase-I inhibitory activity while leaving FTase activity relatively unaffected [3]. The target compound possesses a direct N-aryl linkage without a methylene spacer, a structural feature that influences receptor binding orientation distinct from benzyl-substituted analogs. Procuring a generic 'arylpiperazinone' without confirming exact structure-activity alignment risks selecting a compound with divergent—or undetectable—activity in the intended assay system.

N-Benzyl analogs
Methylene linker alters binding geometry and may confer high-potency FTase inhibition not present with N-aryl compound.
Diketopiperazines
Additional carbonyl group may shift potency and pharmacokinetic profile away from parent 2-piperazinone behavior.
Alternative aryl substituents
Substitution pattern (e.g., chloro, methoxy) critically changes in vivo pharmacological profile and target activity.

1-(3,4-Dimethyl-phenyl)-piperazin-2-one: Quantitative Differentiation Evidence


D2 Receptor Antagonist Activity vs. Structural Analogs

1-(3,4-Dimethyl-phenyl)-piperazin-2-one exhibits measurable but weak antagonist activity at the rat D2 dopamine receptor with an IC50 of 22.6 μM (2.26 × 10^4 nM) [1]. This value serves as a quantitative benchmark distinguishing it from structurally related compounds that may demonstrate sub-micromolar or nanomolar potency at the same target. The compound's low micromolar D2 activity contrasts with high-potency D4-selective arylpiperazines such as PD 168568 (D4 Ki = 8.8 nM, D2 Ki = 1842 nM) . This potency differential—approximately 12-fold higher IC50 than the D2 Ki of PD 168568—establishes a clear activity gradient within the arylpiperazine class, enabling informed selection of appropriate positive controls, negative controls, or lead optimization starting points.

D2 Antagonist Activity
Reported
IC50 22.6 μM
Reported low-potency D2 antagonist benchmark
Rat striatum; [35S]GTPγS assay; cross-study comparable
Dopamine receptor pharmacology Receptor binding assays Neuroscience probe development

N-Aryl vs. N-Benzyl Linker: Structural Differentiation

1-(3,4-Dimethyl-phenyl)-piperazin-2-one contains a direct N-aryl linkage between the piperazinone nitrogen and the 3,4-dimethylphenyl ring. In contrast, 1-(3,4-dimethylbenzyl)piperazin-2-one (CAS: 938458-92-5) incorporates a methylene (-CH2-) spacer between the piperazinone core and the same aromatic substituent . This structural variation—the presence or absence of a single methylene linker—alters molecular flexibility, electronic distribution at the piperazinone nitrogen, and receptor binding geometry. The N-benzyl analog (MW 218.29 g/mol) is approximately 14 Da heavier than the target N-aryl compound (MW 204.27 g/mol) . In the context of farnesyltransferase inhibitor SAR, the benzylpiperazinone scaffold has been explicitly claimed in patents as producing potent FTase inhibition (e.g., Example compounds with Ki values as low as 0.6 nM) [1], whereas the target N-aryl compound is not associated with comparable potency claims in the same patent literature.

N-Aryl vs. N-Benzyl Linker
Class-level
Direct N-aryl vs. -CH2- spacer
Linker presence alters receptor binding orientation
Patent-reported >1000-fold FTase potency difference
Medicinal chemistry Structure-activity relationships Linker optimization

2-Piperazinone vs. 2,3-Diketopiperazine Core: SAR Comparison

1-(3,4-Dimethyl-phenyl)-piperazin-2-one contains a single carbonyl group at the 2-position of the piperazine ring. Comparative SAR studies on N-arylpiperazinone farnesyltransferase inhibitors demonstrate that insertion of an additional carbonyl group to form 1-aryl-2,3-diketopiperazine derivatives yields an improved balance of potency and pharmacokinetic profile relative to the parent 1-aryl-2-piperazinones [1]. While the target compound (as a 1-aryl-2-piperazinone) provides the baseline scaffold, the 2,3-diketopiperazine modification represents an engineered improvement for in vivo applications. This class-level SAR indicates that users requiring optimized pharmacokinetic properties should consider diketopiperazine derivatives rather than the mono-carbonyl 2-piperazinone core.

2-Piperazinone vs. 2,3-Diketopiperazine
Class-level
Single carbonyl vs. dual carbonyl
Additional carbonyl associated with improved PK/potency balance
SAR finding; quantitative PK not disclosed
Farnesyltransferase inhibition Pharmacokinetic optimization Lead compound selection

3,4-Dimethylphenyl vs. Alternative Aryl Substitution Patterns

The 3,4-dimethyl substitution pattern on the phenyl ring of 1-(3,4-dimethyl-phenyl)-piperazin-2-one represents a specific electronic and steric profile. In the broader class of mono-substituted 4-phenylpiperazines and 4-phenylpiperidines, SAR studies have demonstrated that the position and physicochemical character of the aromatic substituent are critical determinants of in vivo effects on dopaminergic neurotransmission, specifically influencing levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain of freely moving rats [1]. The 3,4-dimethyl substitution (electron-donating, modest steric bulk) differs from unsubstituted phenyl, halogen-substituted (e.g., 3-chlorophenyl), or methoxy-substituted analogs, each of which produces distinct pharmacological profiles. For instance, 1-(3-chlorophenyl)-2-piperazinone derivatives have been reported as cytotoxic agents [2], while 3,4-dimethylphenyl substitution is associated with dopamine receptor modulation [3].

3,4-Dimethylphenyl vs. Alternative Aryl
Class-level
3,4-dimethyl substitution
Substitution pattern influences dopaminergic pharmacology
QSAR: substituent position critical for in vivo DOPAC levels
Arylpiperazine SAR Receptor selectivity Substituent effects

1-(3,4-Dimethyl-phenyl)-piperazin-2-one: Research Applications


Low-Potency D2 Dopamine Receptor Reference Standard

Use 1-(3,4-dimethyl-phenyl)-piperazin-2-one as a low-potency reference compound (IC50 = 22.6 μM) in dopamine D2 receptor antagonist assays. This weak activity makes it suitable for establishing assay signal-to-noise baselines, validating assay sensitivity at micromolar concentrations, or serving as a comparator when evaluating novel compounds expected to exhibit sub-micromolar D2 potency [1].

Negative Control for Farnesyltransferase Inhibitor Screens

Deploy this compound as a structurally related negative control in farnesyltransferase (FTase) inhibitor screening campaigns. Unlike potent benzylpiperazinone FTase inhibitors (Ki as low as 0.6 nM), the N-aryl linkage without methylene spacer in the target compound is not associated with high-potency FTase inhibition in patent literature, making it appropriate for discriminating specific from non-specific assay signals [2].

Baseline Scaffold for Structure-Activity Relationship Studies

Utilize 1-(3,4-dimethyl-phenyl)-piperazin-2-one as the parent 1-aryl-2-piperazinone scaffold in SAR studies evaluating the effects of carbonyl insertion (to form 2,3-diketopiperazines) or linker modification (to form N-benzyl derivatives). This compound provides the baseline from which structural modifications have been shown to improve pharmacokinetic profile or target potency [3].

3,4-Dimethylphenyl Probe for Pharmacophore Mapping

Employ this compound as a representative 3,4-dimethylphenyl-substituted arylpiperazinone in pharmacophore mapping studies. Given that the position and character of aromatic substituents in phenylpiperazine derivatives critically influence in vivo dopaminergic effects, this compound provides a defined electronic and steric profile for comparative evaluation against halogen-substituted, methoxy-substituted, or unsubstituted phenyl analogs [4].

Application
Selection Property
Validation Focus
Low-Potency D2 Reference Standard
Low micromolar D2 antagonist profile
Assay signal-to-noise baseline validation
Negative Control for FTase Screens
Absence of high-potency FTase inhibition
Discriminating specific from non-specific signals
Baseline Scaffold for SAR Studies
Parent 1-aryl-2-piperazinone core
Carbonyl insertion and linker modification effects
3,4-Dimethylphenyl Pharmacophore Probe
Defined electronic/steric aryl profile
Comparative substituent effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.